Methyl 1-(4-chlorophenyl)aziridine-2-carboxylate is a compound characterized by its unique aziridine structure, which consists of a three-membered nitrogen-containing ring. This compound features a methyl ester functional group and a chlorophenyl substituent, contributing to its chemical reactivity and potential biological activity. The aziridine ring is known for its strain and reactivity, making such compounds of interest in various fields, including medicinal chemistry.
These reactions are fundamental for synthesizing derivatives that may exhibit enhanced biological activities or different pharmacological profiles.
Aziridines, including methyl 1-(4-chlorophenyl)aziridine-2-carboxylate, have been investigated for their biological activities. They are known to exhibit:
The biological activity of methyl 1-(4-chlorophenyl)aziridine-2-carboxylate may vary depending on its specific structural features and the presence of substituents.
Methyl 1-(4-chlorophenyl)aziridine-2-carboxylate can be synthesized through several methods:
Methyl 1-(4-chlorophenyl)aziridine-2-carboxylate has potential applications in:
Interaction studies involving methyl 1-(4-chlorophenyl)aziridine-2-carboxylate focus on its binding affinity to biological targets. These studies often employ techniques such as:
Understanding these interactions is crucial for assessing the compound's therapeutic potential and safety profile.
Methyl 1-(4-chlorophenyl)aziridine-2-carboxylate shares structural similarities with other aziridine-containing compounds. Here are some comparable compounds:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| Methyl 1-(2-chlorophenyl)aziridine-2-carboxylate | Similar aziridine structure | Different chlorophenyl substitution |
| N-(1-phenylethyl)aziridine-2-carboxylic acid | Contains an ethyl group on nitrogen | Focused on enantiomeric forms for biological activity |
| Methyl 1-(4-methylthiophenyl)aziridine-2-carboxylate | Contains a thiophene ring | Potentially different electronic properties |
The uniqueness of methyl 1-(4-chlorophenyl)aziridine-2-carboxylate lies in its specific chlorophenyl substitution and the resulting electronic effects that influence its reactivity and biological activity.
Methyl 1-(4-chlorophenyl)aziridine-2-carboxylate (CAS: 933453-53-3) belongs to the aziridine carboxylate family. Its molecular formula is C$${10}$$H$${10}$$ClNO$$_2$$, with a molecular weight of 211.647 g/mol. The compound features:
The stereochemistry of the aziridine ring is pivotal. The compound exists in two enantiomeric forms: (R)-methyl 1-(4-chlorophenyl)aziridine-2-carboxylate and (S)-methyl 1-(4-chlorophenyl)aziridine-2-carboxylate, distinguished by the configuration at the C2 carbon.
Table 1: Key Structural and Molecular Data
| Property | Value |
|---|---|
| Molecular Formula | C$${10}$$H$${10}$$ClNO$$_2$$ |
| Molecular Weight | 211.647 g/mol |
| CAS Number (R-enantiomer) | 933453-53-3 |
| CAS Number (S-enantiomer) | 4916-17-0 |
| Key Functional Groups | Aziridine, Ester, Aryl Chloride |
Aziridines, first synthesized by Siegmund Gabriel in 1888, gained prominence in the mid-20th century due to their role in chemotherapeutics. Nitrogen mustards, derived from aziridinium intermediates, marked early advancements in cancer therapy. Methyl 1-(4-chlorophenyl)aziridine-2-carboxylate emerged as part of efforts to develop chiral aziridines for asymmetric synthesis.
The Blum–Ittah aziridine synthesis (1970s) enabled the conversion of oxiranes to aziridines via azido alcohol intermediates. This method laid the groundwork for synthesizing substituted aziridines, including methyl 1-(4-chlorophenyl)aziridine-2-carboxylate. Later, enzymatic resolutions using Rhodococcus erythropolis AJ270 allowed enantioselective access to S-configured derivatives.
The compound’s strained ring and chiral centers make it invaluable in asymmetric synthesis:
The aziridine ring undergoes nucleophilic ring-opening with high stereochemical fidelity. For example, biotransformations of racemic 1-arylaziridine-2-carbonitriles using Rhodococcus erythropolis AJ270 yield enantiopure S-aziridine-2-carboxylates (>99% ee).
Methyl 1-(4-chlorophenyl)aziridine-2-carboxylate participates in aza-Diels-Alder reactions as a dienophile. Gilchrist demonstrated that 2H-azirine-3-carboxylates derived from this compound form bicyclic aziridines with high regio- and stereoselectivity.
Table 2: Key Applications in Asymmetric Synthesis
| Reaction Type | Outcome | Reference |
|---|---|---|
| Enzymatic Resolution | Enantiopure S-aziridines (99% ee) | |
| Aza-Diels-Alder Cycloaddition | Bicyclic aziridines (70–85% yield) | |
| Nucleophilic Ring-Opening | Chiral β-amino alcohols |